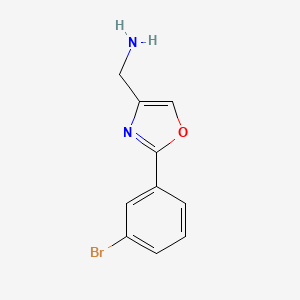

(2-(3-Bromophenyl)oxazol-4-YL)methanamine

Description

Historical Context of Oxazole (B20620) Ring Systems in Organic Synthesis

The history of oxazole synthesis is a rich narrative that mirrors the development of organic chemistry itself. Early methods, dating back to the late 19th and early 20th centuries, laid the foundational groundwork for accessing this important heterocycle. One of the pioneering methods is the Robinson-Gabriel synthesis , first described by Sir Robert Robinson in 1909 and Siegmund Gabriel in 1910. wikipedia.orgsynarchive.com This reaction involves the intramolecular cyclization and dehydration of a 2-acylamino-ketone to form the oxazole ring. wikipedia.orgsynarchive.com Another cornerstone in oxazole synthesis is the Fischer oxazole synthesis , discovered by Emil Fischer in 1896, which utilizes the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid to produce 2,5-disubstituted oxazoles. ijpsonline.com

Over the decades, these initial methods have been refined and new, more versatile synthetic routes have been developed. The van Leusen oxazole synthesis , introduced in 1972, offers a powerful method for preparing oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). mdpi.comorganic-chemistry.org This reaction is known for its mild conditions and broad substrate scope. mdpi.com These classical methods, along with more contemporary transition-metal-catalyzed approaches, have made a wide variety of substituted oxazoles accessible to chemists. organic-chemistry.org

Significance of Oxazole Derivatives in Contemporary Chemical Research

Oxazole derivatives are of immense interest in modern chemical research, primarily due to their wide spectrum of biological activities. The oxazole nucleus is a key structural motif found in numerous natural products and synthetic compounds with therapeutic potential. researchgate.net The rigid, five-membered aromatic ring, containing both a nitrogen and an oxygen atom, can engage in various non-covalent interactions with biological macromolecules like enzymes and receptors. researchgate.net This has led to the development of oxazole-containing compounds with applications as antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer agents. researchgate.net The oxazole scaffold is considered a "privileged" structure in medicinal chemistry, meaning it is a recurring motif in a multitude of successful drugs.

Rationale for Research on (2-(3-Bromophenyl)oxazol-4-YL)methanamine

The specific compound, this compound, emerges as a molecule of significant interest due to a confluence of its structural attributes and the inherent potential of its constituent parts.

The structure of this compound presents a unique combination of functionalities that pose interesting synthetic challenges. The 2,4-disubstituted oxazole core requires regioselective control during its synthesis. The presence of a bromophenyl group at the 2-position and a methanamine group at the 4-position necessitates a synthetic strategy that can accommodate these distinct substituents.

The synthesis of 2,4-disubstituted oxazoles can be approached through various methods. For instance, a practical synthesis of 2,4-disubstituted oxazoles has been reported starting from α-amino acids. nih.gov Another approach involves the Brønsted acid-catalyzed cyclization of α-diazoketones with amides. nih.gov The introduction of the 3-bromophenyl group could be achieved by using the corresponding 3-bromobenzaldehyde (B42254) or a related derivative in a suitable oxazole synthesis, such as the van Leusen reaction. The aminomethyl group at the 4-position presents its own set of challenges, often requiring protection during the synthesis of the oxazole ring and subsequent deprotection.

Beyond the challenges of its synthesis, the true value of this compound lies in its potential as a versatile synthetic intermediate. The bromine atom on the phenyl ring serves as a valuable handle for a variety of cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. This allows for the introduction of a wide range of substituents at this position, enabling the creation of a library of diverse molecules. For example, Suzuki reactions have been successfully performed on 4-(4-bromophenyl)-2,5-dimethyloxazole to create biphenyl-oxazole derivatives. semanticscholar.org

Furthermore, the primary amine of the methanamine group is a nucleophilic center that can be readily derivatized. It can participate in reactions such as acylation, alkylation, and the formation of Schiff bases, providing another avenue for structural diversification. The reactivity of aminomethylene derivatives has been explored in various contexts, highlighting their utility in constructing more complex molecular architectures. nih.gov This dual reactivity, offered by both the bromo and amino functionalities, makes this compound a powerful building block for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.

Retrosynthetic Analysis of the this compound Scaffold

A logical retrosynthetic analysis of the target molecule, this compound, suggests several key disconnections. The primary disconnection is the C-N bond of the aminomethyl group at the 4-position, leading to a functionalized precursor such as an aldehyde, nitrile, or hydroxymethyl group on the oxazole ring. This precursor, 2-(3-bromophenyl)oxazole-4-carbaldehyde or a related derivative, becomes the key intermediate.

Further disconnection of the oxazole ring itself points towards two main synthetic strategies. A [3+2] cycloaddition approach, such as the Van Leusen oxazole synthesis, would involve the reaction of 3-bromobenzaldehyde with a synthon providing the C4 and N3 atoms of the oxazole ring, along with the functionalized methyl group at C4. Alternatively, a [2+3] approach could involve the reaction of a 3-bromobenzoyl derivative with a precursor containing the C4-C5-N3 fragment of the oxazole ring.

Precursor Synthesis Strategies for 3-Bromophenyl-Substituted Oxazoles

The successful synthesis of the target molecule hinges on the efficient preparation of key precursors bearing the 3-bromophenyl-substituted oxazole scaffold.

Approaches to 2-(3-Bromophenyl)oxazole and Related Intermediates

The 2-(3-bromophenyl)oxazole core can be synthesized through several established methods. One common approach involves the condensation and cyclization of 3-bromobenzaldehyde with a suitable reagent. For instance, the reaction of 3-bromobenzaldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base is a direct route to form the oxazole ring, as will be discussed in more detail in the context of the Van Leusen synthesis.

Alternatively, 3-bromobenzoyl chloride can serve as a starting material. Its reaction with α-amino ketones or their equivalents, followed by cyclodehydration, can yield the desired 2-aryl oxazole. Another strategy involves the reaction of 3-bromobenzamide (B114348) with an α-haloketone, a classic method for oxazole synthesis.

Synthesis of Oxazole Precursors with Functionalized 4-Positions

To arrive at the final aminomethyl functionality, it is crucial to synthesize oxazole precursors with a suitable functional group at the 4-position. This can be achieved by either starting with a precursor that already contains the desired functionality or by functionalizing the oxazole ring after its formation.

One strategy involves the synthesis of 2-(3-bromophenyl)oxazole-4-carbaldehyde. This can be accomplished through various formylation reactions on a pre-formed 2-(3-bromophenyl)oxazole or by employing a synthetic equivalent of formyl oxazole during the ring formation. For example, a protected hydroxymethyl group can be carried through the synthesis and later oxidized to the aldehyde.

Another key precursor is 2-(3-bromophenyl)oxazole-4-carbonitrile. The nitrile group can be introduced through various methods, including the reaction of a 4-halo-oxazole with a cyanide salt or by incorporating a cyano-containing building block during the oxazole synthesis. The nitrile can then be reduced to the desired aminomethyl group.

Direct Synthesis Approaches to the this compound Core

Directly constructing the fully substituted oxazole ring is an efficient strategy for the synthesis of the target compound.

Cyclization Reactions for Oxazole Ring Formation

The Van Leusen oxazole synthesis is a powerful and versatile method for the formation of the oxazole ring. This reaction typically involves the base-mediated condensation of an aldehyde with tosylmethyl isocyanide (TosMIC). In the context of synthesizing this compound, 3-bromobenzaldehyde would serve as the aldehyde component.

The classical Van Leusen synthesis yields 5-substituted oxazoles. However, modifications and the use of substituted TosMIC reagents can provide access to other substitution patterns. For the synthesis of a 4-substituted oxazole, a modified approach is necessary. One such adaptation involves the use of a TosMIC derivative that allows for substitution at the carbon that will become the C4 position of the oxazole ring.

A plausible modern adaptation for the synthesis of a precursor to the target molecule could involve a one-pot, multi-component reaction. For instance, a reaction between 3-bromobenzaldehyde, a source for the C4-aminomethyl synthon (e.g., a protected aminoacetonitrile derivative), and a suitable cyclizing agent could directly lead to a protected form of the target molecule.

To illustrate a potential synthetic sequence based on the Van Leusen methodology for a precursor, one could envision the reaction of 3-bromobenzaldehyde with a functionalized isocyanide.

| Reactant 1 | Reactant 2 | Product (Intermediate) | Key Transformation |

| 3-Bromobenzaldehyde | Tosylmethyl isocyanide (TosMIC) | 2-(3-Bromophenyl)oxazole | Van Leusen Oxazole Synthesis |

| 2-(3-Bromophenyl)oxazole | N-Bromosuccinimide (NBS) | 4-Bromo-2-(3-bromophenyl)oxazole | Electrophilic Bromination |

| 4-Bromo-2-(3-bromophenyl)oxazole | Copper(I) cyanide | 2-(3-Bromophenyl)oxazole-4-carbonitrile | Nucleophilic Substitution |

| 2-(3-Bromophenyl)oxazole-4-carbonitrile | Lithium aluminum hydride (LiAlH4) | This compound | Nitrile Reduction |

This table outlines a multi-step approach starting from a simple Van Leusen reaction to form the basic oxazole scaffold, followed by functional group manipulations to install the aminomethyl group at the 4-position. Each step represents a well-established transformation in organic synthesis.

Bredereck Reaction and Improved Bredereck Protocols

The Bredereck reaction is a classical and efficient method for synthesizing 2,4-disubstituted oxazoles by reacting α-haloketones with amides. ijpsonline.comijpsonline.com This method is an economical and straightforward process for constructing the oxazole ring. ijpsonline.com In the context of synthesizing the target compound, this would involve the condensation of 3-bromobenzamide with a suitable α-haloketone bearing a precursor to the methanamine group at the C-4 position.

A common starting material for this reaction is 1,3-dichloroacetone. The reaction with 3-bromobenzamide would yield 4-(chloromethyl)-2-(3-bromophenyl)oxazole. researchgate.net This intermediate is highly valuable as the chloromethyl group can be subsequently converted to the desired methanamine moiety. The general mechanism involves the initial N-alkylation of the amide by the α-haloketone, followed by cyclization and dehydration to form the aromatic oxazole ring. slideshare.net

Improvements to the Bredereck protocol have been developed, for instance, by using α-hydroxyketones or α-tosyloxyketones as starting materials in place of the more lachrymatory α-haloketones, offering a safer and more versatile synthetic route. ijpsonline.comconnectjournals.com

Table 1: Examples of Bredereck-type Reactions for Oxazole Synthesis

| Amide Reactant | Ketone Reactant | Reagents/Conditions | Product Type | Yield |

| Benzamide | 1,3-Dichloroacetone | Heat | 4-(Chloromethyl)-2-phenyloxazole | - |

| Formamide (B127407) | α-haloketone | Heat | Substituted Oxazole | Good |

| Primary Amino Acids | α-tosyloxyketones | TBHP, Iodine, DMA | 2,4-Disubstituted Oxazole | Good |

Cycloisomerization Reactions of Propargylic Amides

The cycloisomerization of propargylic amides has emerged as a powerful and versatile strategy for synthesizing polysubstituted oxazoles under mild conditions. ijpsonline.comijpsonline.comacs.org This method typically involves the 5-endo-dig cyclization of a propargylic amide, which can be catalyzed by various transition metals or Brønsted acids. nih.govd-nb.info To synthesize the target structure, the required starting material would be N-propargyl-3-bromobenzamide or a derivative thereof.

Gold catalysts are particularly effective for this transformation, but systems employing copper, zinc, and silver have also been reported. nih.govrsc.orgnih.gov For example, Zn(OTf)₂ has been used to catalyze the tandem cycloisomerization/allylic alkylation of N-(propargyl)arylamides. acs.org A transition-metal-free approach utilizes in situ generated hydrogen chloride in hexafluoroisopropanol (HFIP) to promote the cyclization. d-nb.inforesearchgate.net The reaction proceeds through the activation of the alkyne by the catalyst, followed by nucleophilic attack from the amide oxygen, cyclization, and subsequent isomerization to afford the stable oxazole ring. ijpsonline.comijpsonline.com

Table 2: Catalytic Systems for Propargylic Amide Cycloisomerization

| Propargylic Amide Substrate | Catalyst/Reagent | Solvent | Conditions | Product Type |

| N-(propargyl)arylamides | Zn(OTf)₂ | - | - | Allylic Oxazoles |

| Terminal Propargyl Amides | CuI | - | - | Substituted Dihydrooxazoles |

| N-propargylbenzamide | AcCl | Hexafluoroisopropanol (HFIP) | 80°C | 5-methyl-2-phenyloxazole |

| Keto Amides | Silica (B1680970) Gel | - | Mild | 2,4,5-Trisubstituted Oxazole |

Oxidative Cyclization Reactions involving α-Bromo Ketones and Amines

Oxidative cyclization reactions provide another route to the oxazole core. These methods can involve the reaction of α-bromo ketones with primary amines or amides under oxidative conditions. A notable modern approach is the CO₂/photoredox-cocatalyzed tandem oxidative cyclization, which avoids the use of transition-metal catalysts and harsh peroxides, making the method more sustainable. acs.orgorganic-chemistry.org

To apply this to the synthesis of this compound, one could envision a reaction between an appropriate α-bromo ketone and 3-bromobenzylamine. The reaction mechanism typically involves the formation of an aminoketone intermediate, which then undergoes oxidative cyclization to form the oxazole ring. Copper-facilitated oxidative cyclization is another prominent method in this category. informahealthcare.com These reactions often proceed with good functional group tolerance and provide access to a wide range of substituted oxazoles.

Palladium-Catalyzed Direct Arylation Strategies for Oxazoles

Palladium-catalyzed direct C-H arylation has become a cornerstone of modern heterocyclic chemistry, allowing for the formation of C-C bonds without the need for pre-functionalized starting materials. nih.gov For the synthesis of the target compound, this strategy could be employed by arylating a pre-existing oxazole ring at the C-2 position. For instance, an intermediate such as ethyl 4-(aminomethyl)oxazole-5-carboxylate could be reacted with a 3-bromophenyl halide.

A significant challenge in the direct arylation of oxazoles is controlling the regioselectivity, as reactions can occur at the C-2 or C-5 positions. nih.gov Research has shown that selectivity can be precisely controlled by the choice of ligands, solvents, and bases. organic-chemistry.orgnih.govresearchgate.net C-5 arylation is often favored in polar solvents, while C-2 arylation is preferred in nonpolar solvents with specific phosphine ligands. organic-chemistry.orgnih.gov Phosphine-free palladium catalyst systems have also been developed for regiodivergent C-2 or C-5 arylations. researchgate.net This methodology offers a powerful, convergent approach to complex oxazoles, allowing for late-stage introduction of the aryl moiety. researchgate.netacs.orginnovareacademics.in

Introduction and Functionalization of the Methanamine Moiety at the Oxazole C-4 Position

Once the 2-(3-bromophenyl)oxazole core is established, the final step is the installation of the methanamine (-CH₂NH₂) group at the C-4 position. This is typically achieved through the functionalization of a suitable precursor.

Reduction of Nitrile or Azide (B81097) Precursors to the Amine Group

A reliable and widely used method for introducing a primary amine is through the reduction of a nitrile (-CN) or an azide (-N₃) group. This two-step approach involves first synthesizing a 4-substituted oxazole precursor, followed by reduction.

Synthesis of Precursors : A 4-(chloromethyl)-2-(3-bromophenyl)oxazole, synthesized via a method like the Bredereck reaction, can serve as a key intermediate. This compound can be converted to the corresponding nitrile, (2-(3-bromophenyl)oxazol-4-yl)carbonitrile, through nucleophilic substitution with a cyanide salt (e.g., NaCN). Alternatively, reaction with sodium azide (NaN₃) yields 4-(azidomethyl)-2-(3-bromophenyl)oxazole. nih.gov

Reduction to the Amine : The resulting nitrile or azide can be reduced to the target methanamine using standard reducing agents.

Nitrile Reduction : Common reagents for this transformation include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂ over a Raney Nickel or Palladium catalyst).

Azide Reduction : Azides can be cleanly reduced to primary amines via catalytic hydrogenation (H₂/Pd-C) or by using reagents like LiAlH₄. The Staudinger reaction, involving treatment with triphenylphosphine (B44618) followed by hydrolysis, is another mild method for this conversion.

This precursor strategy is highly effective due to the high yields and chemoselectivity often observed in both the formation and reduction of nitriles and azides.

Amination Reactions on Oxazole Ring Systems at C-4

Direct amination strategies can also be employed to introduce the methanamine group. The most common approach is not a direct C-H amination at the C-4 position, but rather a nucleophilic substitution reaction on a reactive C-4 methyl substituent.

Similar to the precursor route, this method relies on the synthesis of a 4-(halomethyl)oxazole, such as 4-(chloromethyl)-2-(3-bromophenyl)oxazole. nih.gov This electrophilic intermediate can then be reacted with a nitrogen nucleophile. Common amination agents include:

Ammonia (B1221849) (aqueous or in an organic solvent)

Protected amine equivalents like potassium phthalimide (B116566) (in the Gabriel synthesis), followed by deprotection.

Primary or secondary amines, if a substituted amine is desired.

Copper-catalyzed direct amination has been reported for benzoxazoles at the C-2 position using primary amines, suggesting that metal-catalyzed C-H amination is a potential, though less common, strategy for oxazole functionalization. researchgate.net However, for the C-4 methanamine group, the nucleophilic substitution on a halomethyl intermediate remains the more established and predictable approach.

Structure

3D Structure

Properties

IUPAC Name |

[2-(3-bromophenyl)-1,3-oxazol-4-yl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O/c11-8-3-1-2-7(4-8)10-13-9(5-12)6-14-10/h1-4,6H,5,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTMAWQSWIFLMHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=NC(=CO2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic Characterization and Structural Elucidation of 2 3 Bromophenyl Oxazol 4 Yl Methanamine and Its Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For (2-(3-Bromophenyl)oxazol-4-YL)methanamine, the spectrum is characterized by distinct signals corresponding to the 3-bromophenyl group, the oxazole (B20620) ring, and the methanamine side chain.

3-Bromophenyl Protons: The four protons on the substituted benzene (B151609) ring typically appear in the aromatic region (δ 7.2-8.2 ppm). Due to the meta-substitution pattern, a complex splitting pattern is expected. The proton between the two bromine atoms (on C2) would likely be a triplet, the proton adjacent to the oxazole ring (on C6) a doublet, the proton on C4 a doublet of doublets, and the proton on C5 a triplet.

Oxazole Proton: The single proton on the oxazole ring (H-5) is expected to appear as a sharp singlet, typically downfield, in the range of δ 7.5-8.0 ppm.

Methanamine Protons: The methylene (B1212753) protons (-CH₂-) of the methanamine group are anticipated to produce a singlet around δ 3.5-4.0 ppm. The two amine protons (-NH₂) often appear as a broad singlet, the chemical shift of which can vary depending on solvent and concentration.

Table 1: Characteristic ¹H NMR Chemical Shifts

| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity |

|---|---|---|

| Aromatic (C₆H₄Br) | 7.2 - 8.2 | m |

| Oxazole (C-H) | 7.5 - 8.0 | s |

| Methylene (-CH₂-) | 3.5 - 4.0 | s |

s = singlet, br s = broad singlet, m = multiplet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Aromatic Carbons: The six carbons of the 3-bromophenyl ring will produce signals in the aromatic region (δ 120-135 ppm). The carbon atom directly bonded to the bromine (C-Br) is expected around δ 122 ppm.

Oxazole Carbons: The three carbons of the oxazole ring display characteristic shifts. The C-2 and C-4 carbons, being adjacent to heteroatoms, are significantly deshielded, appearing in the δ 140-165 ppm range. The C-5 carbon atom resonates further upfield. For a similar compound, 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, the oxadiazole ring carbons appear at 164.32 and 161.98 δ. researchgate.net

Methanamine Carbon: The methylene carbon (-CH₂-) of the methanamine group is expected to have a signal in the aliphatic region, typically around δ 40-50 ppm. researchgate.net

Table 2: Characteristic ¹³C NMR Chemical Shifts

| Carbons | Chemical Shift (δ, ppm) (Predicted) |

|---|---|

| Aromatic (C-Br) | ~122 |

| Aromatic (C-H, C-C) | 120 - 135 |

| Oxazole (C2, C4) | 140 - 165 |

| Oxazole (C5) | 120 - 130 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Definitive Structural Assignments

While 1D NMR provides foundational data, 2D NMR experiments are crucial for unambiguously connecting the different parts of the molecule. science.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between the coupled protons within the 3-bromophenyl ring, confirming their relative positions. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). youtube.com This would definitively assign the signals for each aromatic C-H group, the oxazole C-H, and the -CH₂- group by linking the proton signals from the ¹H NMR spectrum to the carbon signals in the ¹³C NMR spectrum.

Correlations from the methylene (-CH₂-) protons to the C-4 and C-5 carbons of the oxazole ring, confirming the attachment point of the side chain.

Correlations from the oxazole proton (H-5) to C-4 and C-2, confirming the ring structure.

Correlations from the aromatic protons to the C-2 carbon of the oxazole ring, establishing the link between the phenyl and oxazole moieties.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy: Identification of Characteristic Functional Group Vibrations

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. mdpi.com The spectrum of this compound would exhibit several characteristic absorption bands.

N-H Stretching: The primary amine (-NH₂) group will show two medium-intensity bands in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group appears just below 3000 cm⁻¹. mdpi.com

C=N and C=C Stretching: The stretching vibrations of the C=N bond in the oxazole ring and the C=C bonds in both the oxazole and phenyl rings are expected in the 1450-1650 cm⁻¹ region. mdpi.com

C-Br Stretching: The vibration of the carbon-bromine bond is typically found in the fingerprint region, at lower wavenumbers, usually between 500-600 cm⁻¹.

Table 3: Characteristic FT-IR Absorption Frequencies

| Functional Group | Vibration | Wavenumber (cm⁻¹) (Predicted) |

|---|---|---|

| Amine (-NH₂) | N-H Stretch | 3300 - 3500 |

| Aromatic Ring | C-H Stretch | > 3000 |

| Methylene (-CH₂) | C-H Stretch | < 3000 |

| Oxazole/Phenyl Rings | C=N, C=C Stretch | 1450 - 1650 |

Fourier Transform Raman (FT-Raman) Spectroscopy: Complementary Vibrational Mode Analysis

FT-Raman spectroscopy is a complementary technique to FT-IR. While FT-IR measures absorption, Raman spectroscopy measures the inelastic scattering of light. nih.gov Vibrations that are symmetric and involve a change in polarizability, such as the breathing mode of the aromatic ring, tend to produce strong Raman signals, whereas they may be weak in the IR spectrum. researchgate.net For this compound, FT-Raman would be particularly useful for observing:

Symmetric stretching vibrations of the phenyl and oxazole rings.

The C-Br stretching vibration. mdpi.com

The combination of FT-IR and FT-Raman provides a more complete picture of the vibrational modes of the molecule, aiding in its definitive identification. capes.gov.br

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions and Aromatic Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic structure of conjugated systems. In this compound, the primary chromophores responsible for UV absorption are the 3-bromophenyl ring and the oxazole heterocycle. The electronic transitions observed are typically π→π* and n→π* transitions.

The oxazole ring itself is a heterocyclic aromatic compound. researchgate.net The extended conjugation between the 3-bromophenyl group and the oxazole ring is expected to be the dominant factor in its UV-Vis absorption profile. The presence of a phenyl group conjugated with an oxazole ring generally leads to strong absorption bands. scirp.org The substitution on the phenyl ring and the oxazole core influences the position and intensity of these bands.

The electronic spectrum is characterized by transitions involving the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For aromatic and heterocyclic systems, these are typically π→π* transitions, which are high-energy and result in strong absorption bands. The presence of heteroatoms (nitrogen and oxygen) with non-bonding electrons also allows for n→π* transitions, which are typically weaker and may be observed as shoulders on the main absorption bands.

Table 1: Expected UV-Vis Absorption Data for this compound

| Expected λmax (nm) | Type of Transition | Chromophore |

|---|---|---|

| ~260-280 | π→π* | Benzene Ring (E2-band) |

| ~280-320 | π→π* | Phenyl-Oxazole Conjugated System |

Mass Spectrometry (MS): Determination of Molecular Mass and Fragmentation Pathways

Mass spectrometry (MS) is a critical technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. For this compound (C₁₀H₉BrN₂O), the molecular ion peak (M⁺) would be a key diagnostic feature. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), the molecular ion will appear as a characteristic pair of peaks (M⁺ and M+2) of nearly equal intensity.

The fragmentation of oxazole derivatives under electron impact has been studied and typically involves cleavage of the heterocyclic ring. scirp.orgresearchgate.net The fragmentation pathways for this compound are expected to be influenced by the stability of the resulting fragments. Key fragmentation processes would likely include:

Loss of the methanamine group: Cleavage of the C-C bond between the oxazole ring and the aminomethyl group (-CH₂NH₂) is a probable initial fragmentation, leading to a stable oxazole-containing cation.

Oxazole Ring Fragmentation: The oxazole ring itself can fragment through the loss of stable neutral molecules like carbon monoxide (CO) or hydrogen cyanide (HCN). researchgate.net

Fragmentation of the Phenyl Ring: The bromophenyl moiety can undergo fragmentation, including the loss of the bromine atom (Br•) or the entire bromophenyl group.

Formation of Acylium Ions: Cleavage within the oxazole ring can lead to the formation of characteristic acylium ions.

A proposed fragmentation pattern and the expected prominent ions are detailed in the table below. The study of related brominated compounds confirms that fragments containing the bromine atom will also exhibit the characteristic M/M+2 isotopic pattern. nih.gov

Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z Value (for ⁷⁹Br) | m/z Value (for ⁸¹Br) | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|---|

| 252 | 254 | [C₁₀H₉BrN₂O]⁺ | Molecular Ion (M⁺) |

| 222 | 224 | [C₉H₅BrN₂O]⁺ | [M - CH₂NH₂]⁺ |

| 195 | 197 | [C₈H₅BrO]⁺ | Ring cleavage, loss of N₂H₂ |

| 182 | 184 | [C₇H₄Br]⁺ | Loss of C₂H₂N₂O |

| 155 | 157 | [C₆H₄Br]⁺ | Bromophenyl cation |

| 103 | 103 | [C₇H₅N]⁺ | Phenylnitrile cation from ring rearrangement |

X-ray Diffraction Crystallography: Solid-State Molecular Structure Determination (if applicable to the compound or closely related derivatives)

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions. As of this writing, a crystal structure for this compound has not been reported in the surveyed literature. However, analysis of closely related structures provides insight into the expected molecular geometry.

For instance, crystal structures of other bromophenyl-substituted heterocyclic compounds have been determined, such as 2-[(E)-2-(4-bromophenyl)diazen-1-yl]-4,5-bis(4-methoxyphenyl)-1H-imidazole. These studies reveal important structural features that would be anticipated in the title compound. The molecule is expected to be largely planar, particularly the conjugated system formed by the phenyl and oxazole rings, which facilitates electron delocalization. The C-Br bond length and the bond lengths within the aromatic rings would be consistent with standard values for sp²-hybridized atoms.

If suitable crystals of this compound or its salts (e.g., hydrochloride) could be grown, X-ray analysis would confirm the connectivity and stereochemistry. Furthermore, it would reveal details of the crystal packing, including potential hydrogen bonding involving the methanamine group (N-H···N or N-H···O interactions) and possible π–π stacking interactions between the aromatic rings. Such interactions are crucial in understanding the solid-state properties of the material. A table of expected bond lengths, based on analogous reported structures, is provided below.

Table 3: Expected Key Bond Lengths for this compound Based on Analogous Structures

| Bond | Expected Length (Å) | Atom Hybridization |

|---|---|---|

| C-Br | ~1.90 | sp² C - Br |

| C=N (oxazole) | ~1.35 | sp² C = sp² N |

| C-O (oxazole) | ~1.37 | sp² C - sp² O |

| C-C (phenyl-oxazole) | ~1.48 | sp² C - sp² C |

| C-C (oxazole-CH₂) | ~1.51 | sp² C - sp³ C |

Computational and Theoretical Chemistry Studies on 2 3 Bromophenyl Oxazol 4 Yl Methanamine

Quantum Chemical Calculations

Quantum chemical calculations are essential for predicting the physicochemical properties of molecules. cdu.edu.au These methods, particularly those based on Density Functional Theory (DFT), allow for the detailed examination of molecular geometries, electronic structures, and reactivity patterns, offering insights that are complementary to experimental data. irjweb.comekb.eg

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the optimized geometry and electronic characteristics of molecules. mdpi.comscispace.com The process involves finding the lowest energy conformation of the molecule, which corresponds to its most stable structure. From this optimized geometry, various electronic properties can be accurately calculated. The DFT approach has been successfully employed to analyze the structures of numerous oxazole (B20620) and bromophenyl derivatives. irjweb.comirphouse.comresearchgate.net

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is one of the most widely used and validated methods for organic molecules. irjweb.commdpi.com It combines the strengths of both Hartree-Fock theory and DFT, providing a balanced description of electronic exchange and correlation effects. scispace.comaimspress.com Studies on related heterocyclic systems frequently employ the B3LYP functional due to its proven reliability in predicting molecular structures and properties that align well with experimental results. researchgate.netajchem-a.com

The basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set influences the accuracy and computational cost of the calculation. Pople-style basis sets, such as 6-31G or the more extensive 6-311++G(d,p), are commonly used. irjweb.comresearchgate.net The 6-311++G(d,p) basis set is generally preferred for high-accuracy calculations as it includes diffuse functions (++) to describe lone pairs and anions, and polarization functions (d,p) to allow for more flexibility in describing bonding environments. researchgate.netajchem-a.com Geometry optimization is typically performed using these basis sets to find the most stable molecular conformation in the ground state. researchgate.net

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and chemical reactivity of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) represents the ability to donate an electron, while the Lowest Unoccupied Molecular Orbital (LUMO) represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. nih.gov A smaller energy gap suggests that a molecule is more polarizable, has higher chemical reactivity, and lower kinetic stability, as less energy is required to excite an electron to a higher energy state. ajchem-a.comnih.gov For (2-(3-Bromophenyl)oxazol-4-YL)methanamine, the HOMO is expected to be localized on the more electron-rich parts of the molecule, such as the phenyl and oxazole rings, while the LUMO would be distributed over the electron-deficient regions.

Table 1: Illustrative Frontier Molecular Orbital Properties for this compound (Note: These values are hypothetical and representative of similar heterocyclic compounds, calculated at the B3LYP/6-311++G(d,p) level of theory.)

| Parameter | Illustrative Value (eV) |

| HOMO Energy | -6.45 |

| LUMO Energy | -1.12 |

| Energy Gap (ΔE) | 5.33 |

The Molecular Electrostatic Potential (ESP) surface provides a visual representation of the charge distribution within a molecule. irjweb.com It is mapped onto the electron density surface, using a color scale to indicate different potential values. Red regions signify negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. irjweb.comnih.gov Blue regions correspond to positive electrostatic potential, highlighting electron-poor areas prone to nucleophilic attack. irjweb.com For this compound, the ESP map would likely show negative potential around the nitrogen and oxygen atoms of the oxazole ring and the bromine atom, as these are highly electronegative. irjweb.comajchem-a.com Conversely, positive potential would be concentrated around the hydrogen atoms of the methanamine group, making them potential sites for hydrogen bonding interactions. nih.govnih.gov This analysis is vital for predicting intermolecular interactions and identifying reactive sites. irjweb.comnih.gov

Global and local reactivity descriptors, derived from DFT calculations, offer quantitative measures of chemical reactivity. nih.gov Global descriptors, such as electronegativity (χ), chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω), describe the reactivity of the molecule as a whole. ajchem-a.comnih.gov A higher electrophilicity index indicates a greater capacity to accept electrons. nih.gov

Local reactivity is described by Fukui functions, which identify specific atomic sites most susceptible to attack. The Fukui function for nucleophilic attack (f+) highlights sites prone to attack by a nucleophile, while the function for electrophilic attack (f-) indicates sites susceptible to attack by an electrophile. researchgate.netnih.gov This analysis can pinpoint the most reactive atoms within this compound, providing detailed insight into its reaction mechanisms. researchgate.net

Table 2: Illustrative Global Reactivity Descriptors for this compound (Note: These values are hypothetical, derived from the illustrative HOMO-LUMO energies presented in Table 1.)

| Descriptor | Formula | Illustrative Value (eV) |

| Ionization Potential (I) | -EHOMO | 6.45 |

| Electron Affinity (A) | -ELUMO | 1.12 |

| Electronegativity (χ) | (I+A)/2 | 3.785 |

| Chemical Hardness (η) | (I-A)/2 | 2.665 |

| Global Softness (S) | 1/(2η) | 0.188 |

| Electrophilicity Index (ω) | μ²/ (2η) | 2.68 |

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations serve as a powerful tool to investigate the conformational landscape and dynamic behavior of molecules in solution. For a molecule like this compound, MD simulations can elucidate the flexibility of the methanamine side chain, the rotational freedom around the bond connecting the phenyl and oxazole rings, and the interactions with solvent molecules.

In simulated aqueous environments, it is anticipated that the molecule would exhibit specific conformational preferences. The methanamine group, being polar, would likely engage in hydrogen bonding with surrounding water molecules. The flexibility of this side chain is crucial as it can adopt various orientations, which may be significant for its interaction with biological targets. MD simulations on similar heterocyclic compounds have shown that such side chains are not rigid but explore a defined conformational space. mdpi.com

Furthermore, MD simulations can provide insights into the solvent's effect on the molecule's conformation. The arrangement of water molecules around the compound, particularly near the polar methanamine and the electronegative atoms of the oxazole ring, can be visualized and quantified. The stability of different conformers can be assessed by calculating the free energy landscapes, which might reveal the most populated conformational states in solution. For instance, simulations on other bioactive molecules have successfully identified dominant conformers in solution, which are presumed to be the active conformations. wustl.edu

A hypothetical molecular dynamics simulation could track key metrics over time to assess stability and flexibility.

Interactive Data Table: Hypothetical Molecular Dynamics Simulation Metrics

| Metric | Description | Expected Observations |

| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions from a reference structure over time. | An initial increase followed by a plateau would suggest the system has reached equilibrium and the overall structure is stable. |

| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual atoms around their average position. | Higher RMSF values would be expected for the atoms of the methanamine side chain, indicating greater flexibility compared to the more rigid ring systems. |

| Radius of Gyration (Rg) | A measure of the molecule's compactness. | A stable Rg value over the simulation time would indicate that the molecule is not undergoing large-scale unfolding or conformational changes. |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule that is accessible to solvent molecules. | Changes in SASA could correlate with conformational changes, for example, the partial burial or exposure of the bromophenyl ring. |

These simulations, while predictive, offer a detailed view of the dynamic nature of this compound at the atomic level, which is not readily accessible through experimental techniques alone.

Hirshfeld Surface Analysis for the Characterization of Intermolecular Interactions and Crystal Packing

Hirshfeld surface analysis is a valuable computational method for visualizing and quantifying intermolecular interactions within a crystal lattice. By mapping properties onto the surface that represents the boundary of a molecule in a crystal, one can gain a detailed understanding of the forces that govern crystal packing. For this compound, this analysis would reveal the nature and relative importance of various non-covalent interactions.

Based on studies of other brominated organic compounds and heterocyclic systems, several key interactions would be expected to dominate the crystal packing of this molecule. nih.govnih.gov The presence of a bromine atom suggests the likelihood of halogen bonding (Br···N or Br···O interactions) and other contacts involving bromine, such as Br···H interactions. The aminomethyl group is a prime candidate for forming strong N-H···N or N-H···O hydrogen bonds, which are often significant in directing the supramolecular assembly of crystals. nih.gov

A hypothetical breakdown of the contributions of different intermolecular contacts to the Hirshfeld surface of this compound is presented in the table below, based on analyses of similar structures. nih.govnih.gov

Interactive Data Table: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Predicted Contribution (%) | Description |

| H···H | ~40-50% | Van der Waals interactions between hydrogen atoms. Typically the largest contributor due to the abundance of hydrogen atoms on the molecular surface. |

| C···H/H···C | ~15-25% | Represents C-H···π interactions and other van der Waals contacts involving carbon and hydrogen. |

| Br···H/H···Br | ~10-15% | Indicates the presence of halogen-hydrogen interactions, which are significant in the packing of brominated compounds. nih.gov |

| O···H/H···O | ~5-10% | Corresponds to hydrogen bonds involving the oxazole oxygen and potentially the amine hydrogen. |

| N···H/H···N | ~5-10% | Represents strong hydrogen bonds involving the amine group, likely playing a crucial role in forming specific structural motifs. nih.gov |

| Br···C/C···Br | ~1-5% | Potential halogen-π interactions. |

| C···C | ~1-5% | Indicates π-π stacking interactions between the aromatic rings. |

| Other | <5% | Contributions from other less frequent contacts. |

The red spots on a dₙₒᵣₘ-mapped Hirshfeld surface would visually highlight the regions of close intermolecular contacts, such as the hydrogen bonds formed by the amine group and the halogen interactions of the bromine atom. This detailed analysis of intermolecular forces is crucial for understanding the solid-state properties of the compound and for crystal engineering efforts.

Chemical Reactivity and Derivatization of 2 3 Bromophenyl Oxazol 4 Yl Methanamine

Reactions Involving the Amino Group at C-4

The primary aminomethyl group is a potent nucleophile, making it a key handle for a variety of derivatization strategies, including acylation, alkylation, and cyclization reactions.

Acylation, Alkylation, and Arylation Reactions of the Amine

The primary amine of (2-(3-Bromophenyl)oxazol-4-YL)methanamine readily undergoes reactions with various electrophiles.

Acylation: This reaction involves the treatment of the amine with acylating agents like acyl chlorides or anhydrides, typically in the presence of a base (e.g., triethylamine, pyridine) to neutralize the acid byproduct. This transformation yields the corresponding amides. researchgate.net

Alkylation: The amine can be alkylated using alkyl halides. The reaction can proceed to give mono- and di-alkylated products, and reaction conditions can be controlled to favor the desired product. S-alkylation of related heterocyclic thiols is a well-established procedure, highlighting the nucleophilicity of such systems. mdpi.com

Arylation: While less common than alkylation for simple amines, arylation can be achieved using highly activated aryl halides (e.g., those with strong electron-withdrawing groups) via nucleophilic aromatic substitution (S_NAr).

Table 1: Representative Acylation, Alkylation, and Arylation Reactions

| Reaction Type | Electrophile | Reagent/Conditions | Product |

|---|---|---|---|

| Acylation | Acetyl chloride | Triethylamine, Dichloromethane | N-((2-(3-Bromophenyl)oxazol-4-yl)methyl)acetamide |

| Acylation | Benzoyl chloride | Pyridine (B92270), 0 °C to RT | N-((2-(3-Bromophenyl)oxazol-4-yl)methyl)benzamide |

| Alkylation | Methyl iodide | Potassium carbonate, Acetonitrile | N-Methyl- (and N,N-Dimethyl-) this compound |

Formation of Amides, Ureas, and Thioureas

Building on acylation, the aminomethyl group serves as a precursor for the synthesis of amides, ureas, and thioureas, which are common motifs in medicinal chemistry.

Amides: As discussed previously, amides are readily formed via acylation. researchgate.net

Ureas: The reaction of the primary amine with an isocyanate provides a direct route to N,N'-disubstituted ureas. Alternatively, reaction with a carbamoyl (B1232498) chloride or phosgene (B1210022) equivalent followed by another amine can be employed. The synthesis of urea (B33335) derivatives from heterocyclic amines is a common strategy in drug discovery. nih.govmdpi.com

Thioureas: Analogous to urea formation, thioureas are synthesized by reacting the amine with an isothiocyanate. This reaction typically proceeds under mild conditions, often in a polar solvent like ethanol (B145695) or acetonitrile. mdpi.com

Table 2: Synthesis of Amide, Urea, and Thiourea Derivatives

| Derivative | Reagent | Typical Solvent | Product |

|---|---|---|---|

| Amide | 4-Methoxybenzoyl chloride | Dichloromethane, Triethylamine | N-((2-(3-Bromophenyl)oxazol-4-yl)methyl)-4-methoxybenzamide |

| Urea | Phenyl isocyanate | Tetrahydrofuran | 1-((2-(3-Bromophenyl)oxazol-4-yl)methyl)-3-phenylurea |

Cyclization Reactions utilizing the Aminomethyl Functionality

The aminomethyl group can act as a key building block in the construction of new heterocyclic rings. By reacting with bifunctional electrophiles, it can participate in cyclization cascades to form fused or spirocyclic systems. For example, reaction with a 1,3-dielectrophile, such as a β-keto ester or an α,β-unsaturated ketone, can lead to the formation of dihydropyrimidine (B8664642) or related six-membered heterocyclic rings. The synthesis of complex quinazolinones from simpler precursors illustrates the utility of such cyclization strategies in generating molecular complexity. bibliomed.org

Reactions Involving the Bromophenyl Moiety at C-2

The bromine atom on the phenyl ring at the C-2 position is a versatile handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Cross-Coupling Reactions for Carbon-Carbon Bond Formation

The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for forming carbon-carbon bonds. rsc.org It involves the reaction of the aryl bromide with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.gov This reaction is known for its high functional group tolerance, making it suitable for late-stage functionalization of complex molecules. rsc.orgnih.gov

Table 3: Illustrative Suzuki-Miyaura Cross-Coupling Reactions

| Boronic Acid/Ester | Catalyst/Ligand | Base | Product |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | (2-(Biphenyl-3-yl)oxazol-4-yl)methanamine |

| Pyridine-3-boronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | (2-(3-(Pyridin-3-yl)phenyl)oxazol-4-yl)methanamine |

Other Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck, Sonogashira, Negishi)

Besides the Suzuki-Miyaura reaction, the bromophenyl group can participate in a variety of other palladium-catalyzed transformations.

Heck Reaction: This reaction couples the aryl bromide with an alkene to form a new, more substituted alkene. wikipedia.orglibretexts.org The reaction is typically carried out in the presence of a palladium catalyst and a base, and it is a powerful tool for constructing styrenyl and related vinyl-aryl linkages. organic-chemistry.orgnih.govnih.gov

Sonogashira Coupling: The Sonogashira reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.org It is characteristically co-catalyzed by palladium and copper(I) salts and requires a base, often an amine, which can also serve as the solvent. libretexts.orgorganic-chemistry.orgresearchgate.net This method is the premier way to synthesize aryl alkynes.

Negishi Coupling: This reaction involves the coupling of the aryl bromide with an organozinc reagent. rsc.org The Negishi coupling is known for its high reactivity and functional group tolerance and is particularly useful for creating C(sp²)-C(sp³) bonds. nih.govorganic-chemistry.orgnih.gov

Table 4: Representative Heck, Sonogashira, and Negishi Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst System | Product |

|---|---|---|---|

| Heck | Ethyl acrylate | Pd(OAc)₂, P(o-tol)₃, Et₃N | Ethyl (E)-3-(3-(4-(aminomethyl)oxazol-2-yl)phenyl)acrylate |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | (2-(3-(Phenylethynyl)phenyl)oxazol-4-yl)methanamine |

Nucleophilic Aromatic Substitution (SNAr) on the Bromophenyl Ring

The bromine atom on the phenyl ring of this compound is a leaving group that can be displaced by various nucleophiles through a Nucleophilic Aromatic Substitution (SNAr) mechanism. wikipedia.org Aromatic rings are typically electron-rich and resistant to nucleophilic attack, but the presence of electron-withdrawing groups can activate the ring for such reactions. wikipedia.orglibretexts.org The oxazole (B20620) ring, being a heterocyclic system, acts as an electron-withdrawing group, which facilitates the SNAr reaction by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com

The reaction proceeds via a two-step addition-elimination mechanism. libretexts.org First, the nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized carbanionic intermediate (the Meisenheimer complex). masterorganicchemistry.comnih.gov In the second step, the bromide ion is eliminated, restoring the aromaticity of the ring and resulting in the substituted product. libretexts.org The rate of this reaction is enhanced by the presence of strong electron-withdrawing groups ortho or para to the leaving group; while the oxazole is at the meta position relative to the bromine, it still provides sufficient activation for the reaction to proceed under appropriate conditions, especially with strong nucleophiles. masterorganicchemistry.comnih.gov

Common nucleophiles that can be employed in SNAr reactions with aryl bromides include amines, alkoxides, thiolates, and cyanide ions. The choice of solvent and reaction temperature is crucial for the success of these transformations. Polar aprotic solvents are often used to solvate the cation of the nucleophilic salt without strongly solvating the nucleophile itself, thus enhancing its reactivity.

Table 1: Potential SNAr Reactions on the Bromophenyl Ring

| Nucleophile | Reagent Example | Potential Product |

|---|---|---|

| Amine | R₂NH | (2-(3-(Dialkylamino)phenyl)oxazol-4-yl)methanamine |

| Alkoxide | RONa | (2-(3-Alkoxyphenyl)oxazol-4-yl)methanamine |

| Thiolate | RSNa | (2-(3-(Alkylthio)phenyl)oxazol-4-yl)methanamine |

| Cyanide | NaCN | 3-(4-(Aminomethyl)oxazol-2-yl)benzonitrile |

Reactions on the Oxazole Ring System

The oxazole ring is an aromatic heterocycle with distinct reactivity patterns compared to benzene (B151609). Its aromaticity is lower than that of imidazole (B134444) or thiazole, and the presence of both an oxygen and a nitrogen atom influences the electron density at each position of the ring. wikipedia.org

Electrophilic substitution on the oxazole ring is generally difficult due to the electron-withdrawing nature of the pyridine-type nitrogen atom, which deactivates the ring towards electrophilic attack. pharmaguideline.comyoutube.com However, when such reactions do occur, they preferentially take place at the C5 position, which is the most electron-rich carbon. wikipedia.org The presence of electron-donating groups on the ring can facilitate this type of reaction. pharmaguideline.com In the case of this compound, the aminomethyl group at C4 may provide some activation, although its effect is insulated by the methylene (B1212753) bridge. Common electrophilic substitution reactions like nitration and sulfonation are typically challenging on the oxazole nucleus. youtube.com

Direct nucleophilic substitution on the oxazole ring is uncommon unless a good leaving group is present at an electron-deficient position, such as C2. wikipedia.orgpharmaguideline.com In the parent compound, there are no suitable leaving groups on the oxazole ring itself. Deprotonation can occur at the C2 position, making it susceptible to attack, but this would involve modification of the existing bromophenyl substituent. wikipedia.orgpharmaguideline.com More often, nucleophilic attack on an unsubstituted oxazole ring leads to ring cleavage rather than substitution. pharmaguideline.com

The oxazole ring can undergo cleavage when treated with certain nucleophiles. For instance, treatment with ammonia (B1221849) or formamide (B127407) can lead to ring-opening followed by recyclization to form an imidazole derivative. pharmaguideline.com This type of transformation is known as an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) reaction. researchgate.net Oxazoles can also participate as dienes in Diels-Alder reactions, reacting across the C2 and C5 positions with suitable dienophiles, which often leads to the formation of pyridine derivatives after subsequent transformations. wikipedia.orgpharmaguideline.com

Given that the target molecule is already substituted at C2 and C4, further functionalization would primarily target the C5 position. As mentioned, electrophilic substitution, if successful, would occur at C5. wikipedia.org Another strategy involves metallation. While deprotonation of oxazoles typically occurs at C2, specific directing groups or reaction conditions can potentially lead to metallation at C5, creating a nucleophilic site for reaction with various electrophiles. wikipedia.orgpharmaguideline.com

Functionalization at C2 would require modification of the existing 3-bromophenyl group. Alternatively, palladium-catalyzed cross-coupling reactions are a powerful tool for the synthesis of 2,4-disubstituted oxazoles and could be conceptually applied to modify the C2-substituent if a suitable precursor were used. innovareacademics.in

Table 2: Summary of Oxazole Ring Reactivity

| Reaction Type | Position(s) | Reagents/Conditions | Outcome |

|---|---|---|---|

| Electrophilic Substitution | C5 | Electrophiles (e.g., Br₂), requires activation | C5-functionalization (e.g., bromination) |

| Nucleophilic Attack | C2 | Strong nucleophiles (e.g., NH₃) | Ring-opening, potential rearrangement to imidazole |

| Diels-Alder Cycloaddition | C2, C5 | Dienophiles (e.g., alkynes) | Formation of pyridine or furan (B31954) derivatives after rearrangement |

Stereoselective Transformations and Chiral Derivatization

The this compound molecule is achiral. However, the primary amine of the methanamine group at the C4 position provides a handle for introducing chirality and performing stereoselective transformations.

One common approach is chiral resolution. The primary amine can react with a chiral acid to form a pair of diastereomeric ammonium (B1175870) salts. These diastereomers often have different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once separated, the addition of a base would liberate the individual enantiomers of a derivatized amine or be used in subsequent stereospecific reactions.

Another strategy is the covalent derivatization with a chiral auxiliary. Acylation of the primary amine with a chiral acylating agent would produce a diastereomeric mixture of amides. These diastereomers could be separated chromatographically.

Furthermore, the methanamine group itself can be the result of a stereoselective synthesis. For example, the reduction of a corresponding oxazole-4-carbonitrile (B1450848) or the reductive amination of an oxazole-4-carboxaldehyde could be carried out using chiral catalysts or reagents to produce an enantiomerically enriched amine. The synthesis of related chiral secondary alcohols by the reduction of a ketone precursor has been demonstrated, highlighting a potential route to chiral amino derivatives. mdpi.com These approaches are fundamental in medicinal chemistry for studying the differential biological activities of enantiomers.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Imidazole |

| Thiazole |

| (2-(3-(Dialkylamino)phenyl)oxazol-4-yl)methanamine |

| (2-(3-Alkoxyphenyl)oxazol-4-yl)methanamine |

| (2-(3-(Alkylthio)phenyl)oxazol-4-yl)methanamine |

| 3-(4-(Aminomethyl)oxazol-2-yl)benzonitrile |

| (2-(3-Azidophenyl)oxazol-4-yl)methanamine |

| Pyridine |

| Furan |

| 1-chloro-2,4-dinitrobenzene |

| Chlorobenzene |

Conclusion and Future Research Directions for 2 3 Bromophenyl Oxazol 4 Yl Methanamine

Summary of Key Research Findings and Methodological Advances

Research into (2-(3-Bromophenyl)oxazol-4-YL)methanamine and related substituted oxazoles has highlighted the significance of the oxazole (B20620) nucleus as a fundamental scaffold in chemistry. tandfonline.comresearchgate.net The synthesis of this specific compound typically follows a structured pathway involving the cyclization of a bromophenyl-substituted precursor, followed by the functionalization of the amine group. A common route involves the reaction of 3-bromobenzaldehyde (B42254) with a β-ketoamide to form the oxazole core, followed by amination to introduce the methanamine group.

Methodological advances in the broader field of oxazole synthesis provide a rich context for the production of this compound. Key methods that have been developed include:

Classic Condensation Reactions: The Robinson-Gabriel synthesis and the Fisher oxazole synthesis are foundational methods for forming the oxazole ring. tandfonline.com

Van Leusen Oxazole Synthesis: This method, which utilizes tosylmethyl isocyanide (TosMIC), is a powerful and versatile strategy for creating substituted oxazoles from aldehydes. nih.gov It is noted for its tolerance of a wide range of functional groups and relatively mild reaction conditions. nih.gov

Modern Catalytic Approaches: Recent progress has focused on developing more efficient and selective catalytic systems. This includes palladium-catalyzed direct arylation for selectively functionalizing the C2 or C5 positions of the oxazole ring and nickel-catalyzed Suzuki-Miyaura coupling reactions to create tri-substituted oxazoles. tandfonline.comorganic-chemistry.org

Green Chemistry Initiatives: To reduce environmental impact, methods employing microwave irradiation, ionic liquids, and deep eutectic solvents (DESs) have been successfully applied to oxazole synthesis, often resulting in higher yields and shorter reaction times. ijpsonline.comresearchgate.net

Characterization of this compound is typically achieved through a combination of spectroscopic and chromatographic techniques. Proton and Carbon-13 Nuclear Magnetic Resonance (¹H/¹³C NMR) are used to confirm the structure, with distinct signals identifying the protons on the oxazole ring and the bromophenyl group. High-Resolution Mass Spectrometry (HRMS) verifies the exact molecular weight, and High-Performance Liquid Chromatography (HPLC) is employed to assess and confirm the purity of the synthesized compound.

| Method | Description | Key Reagents/Conditions | Reference |

| Oxazole Formation | Cyclization reaction to form the core heterocyclic ring. | 3-Bromobenzaldehyde, β-ketoamide, Acidic conditions (e.g., H₂SO₄) | |

| Amination | Introduction of the methanamine functional group. | Reductive amination or nucleophilic substitution (e.g., NaBH₃CN) | |

| Van Leusen Synthesis | [3+2] cycloaddition for forming 5-substituted oxazoles. | Aldehydes, Tosylmethyl isocyanide (TosMIC), Base (e.g., K₂CO₃) | nih.gov |

| Suzuki-Miyaura Coupling | Cross-coupling for creating C-C bonds to functionalize the scaffold. | Boronic acids, Palladium or Nickel catalyst | tandfonline.com |

| Photocatalysis | Visible-light mediated synthesis from α-bromoketones and benzylamines. | [Ru(bpy)₃]Cl₂, K₃PO₄ | organic-chemistry.org |

Identification of Remaining Research Gaps and Challenges in Synthesis and Characterization

Despite significant progress, several research gaps and challenges persist in the synthesis and characterization of functionalized oxazoles like this compound.

A primary challenge lies in achieving high regioselectivity during functionalization. While methods for direct arylation at the C2 and C5 positions have been developed, controlling the selectivity can be dependent on a careful choice of ligands, solvents, and catalysts, leaving room for more robust and universally applicable methods. organic-chemistry.org For multi-substituted oxazoles, the synthesis can involve lengthy, multi-step procedures, which often suffer from cumulative yield loss, making large-scale production inefficient.

The "halogen dance" rearrangement, an isomerization process observed in halogenated heterocyclic compounds, presents a potential challenge. nih.gov This could lead to the formation of undesired isomers during synthesis or subsequent reactions, complicating purification and characterization.

Furthermore, there is a continuous need for the development of more sustainable and greener synthetic protocols . While progress has been made with ionic liquids and microwave-assisted synthesis, many existing methods still rely on harsh reagents, stoichiometric amounts of catalysts, or volatile organic solvents. ijpsonline.comresearchgate.net The development of catalytic, one-pot procedures that minimize waste and energy consumption remains a key objective.

In characterization, while standard techniques are effective, the analysis of complex mixtures resulting from non-selective reactions can be challenging. There is a gap in the development of rapid, high-throughput analytical methods for screening reaction conditions and identifying minor byproducts in real-time.

Proposed Future Research Avenues for Advanced Synthesis and Chemical Reactivity Studies

Building on the identified gaps, several future research avenues can be proposed to advance the chemistry of this compound.

Advanced Synthesis:

One-Pot and Tandem Reactions: Future work should focus on designing elegant one-pot syntheses that combine multiple steps, such as cyclization and functionalization, into a single operation. For instance, developing a one-pot Suzuki-Miyaura coupling/oxazole synthesis could streamline the creation of diverse 2,4,5-trisubstituted oxazoles. tandfonline.comijpsonline.com

Flow Chemistry: The application of continuous flow chemistry could address challenges of scalability, safety, and reproducibility. Flow reactors allow for precise control over reaction parameters, potentially improving yields and reducing reaction times for key synthetic steps.

Novel Catalysis: Exploration of earth-abundant metal catalysts (e.g., iron, copper) as alternatives to precious metals like palladium could lead to more cost-effective and sustainable syntheses. organic-chemistry.org Continued investigation into photoredox and electrochemical catalysis may unlock new, mild reaction pathways for C-H functionalization and cross-coupling. organic-chemistry.org

Chemical Reactivity Studies:

Exploiting the Bromine Handle: The 3-bromophenyl group is a key synthetic handle. A systematic investigation of its reactivity in a wide range of cross-coupling reactions (e.g., Sonogashira, Buchwald-Hartwig, Heck) would be highly valuable for creating libraries of derivatives.

Structure-Reactivity Relationship (SRR) Studies: A comprehensive SRR study, similar to those performed on other heterocyclic systems, is needed. nih.govsemanticscholar.org This would involve synthesizing a series of analogues by modifying the substituents on the phenyl ring and the oxazole core and systematically evaluating how these changes affect the compound's chemical reactivity and physical properties.

Derivatization of the Methanamine Group: The primary amine is a versatile functional group for further elaboration. Future studies could explore its use in forming amides, sulfonamides, imines, and other functionalities, significantly expanding the chemical space accessible from this scaffold.

Potential for the this compound Scaffold in Broader Organic Chemistry Research

The this compound scaffold is not just a single molecule but a versatile platform with significant potential in broader organic chemistry research. The oxazole ring is a well-established "privileged scaffold" in medicinal chemistry, known for its ability to engage with various biological targets through diverse non-covalent interactions. tandfonline.comnih.govnih.gov

As a versatile building block , this compound offers three distinct points for chemical modification: the bromine atom for cross-coupling, the primary amine for derivatization, and the oxazole ring itself for further substitution or as a stable core. This makes it an ideal starting point for the construction of complex molecules and combinatorial libraries for drug discovery and materials science. The oxazole moiety is a recognized bioisostere for amide and ester groups, making it a valuable component in the design of peptidomimetics. nih.gov

The combination of a halogenated aryl group and a basic amine on a heterocyclic core is a motif found in many pharmacologically active compounds. Therefore, this scaffold could serve as a key intermediate in the synthesis of novel chemical entities for a range of therapeutic areas. nih.govresearchgate.net The inherent structural rigidity and defined stereochemistry of the oxazole ring make it an excellent scaffold for probing molecular interactions with enzymes and receptors. researchgate.net

Beyond medicinal applications, the photophysical properties of substituted oxazoles suggest potential uses in materials science, such as in the development of organic light-emitting diodes (OLEDs) or fluorescent probes. Future research could explore the synthesis of polymers or functional materials derived from this versatile and highly functionalized heterocyclic scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.